N-Boc-4-(4-pyridinyl)-L-phenylalanine

Description

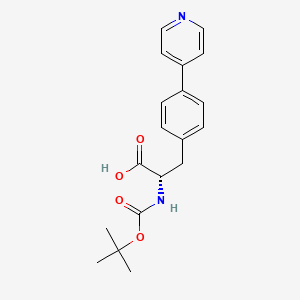

N-Boc-4-(4-pyridinyl)-L-phenylalanine is a protected derivative of the non-proteinogenic amino acid L-phenylalanine. Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a 4-pyridinyl substituent at the para position of the phenyl ring (Figure 1). This compound is primarily utilized as a building block in peptide synthesis and pharmaceutical research, where its Boc group ensures selective deprotection under acidic conditions, enabling controlled peptide chain assembly .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyridin-4-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-19(2,3)25-18(24)21-16(17(22)23)12-13-4-6-14(7-5-13)15-8-10-20-11-9-15/h4-11,16H,12H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJDVZADCKWIAR-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis Overview

- Starting Materials : The synthesis begins with L-phenylalanine, which is reacted with 4-pyridinecarboxylic acid derivatives.

- Boc Protection : The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical applications.

Scientific Research Applications

N-Boc-4-(4-pyridinyl)-L-phenylalanine has several important applications in scientific research, particularly in drug discovery and development.

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

- Antitumor Agents : Research indicates that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for anticancer therapies .

- β-Lactamase Inhibitors : N-Boc-4-amino-L-phenylalanine derivatives are utilized in the preparation of β-lactamase inhibitors, which are crucial for combating antibiotic resistance .

Peptide Synthesis

The Boc protecting group allows for the efficient synthesis of peptides containing this compound. This application is particularly relevant in:

- Solid Phase Peptide Synthesis (SPPS) : The stability of Boc groups under various reaction conditions makes them suitable for SPPS, facilitating the assembly of complex peptide sequences .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of this compound derivatives against human melanoma cells. The results demonstrated significant cytotoxicity, suggesting that these compounds could be further developed into effective cancer treatments .

Case Study 2: β-Lactam Antibiotics

Another research highlighted the role of N-Boc-4-amino-L-phenylalanine in synthesizing MK-7655, a β-lactamase inhibitor used in combination therapies to enhance the efficacy of existing antibiotics against resistant strains .

Mechanism of Action

The mechanism by which N-Boc-4-(4-pyridinyl)-L-phenylalanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can bind to metal ions, influencing catalytic processes, while the phenylalanine moiety can interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Key Structural Features :

- Boc Protection : Enhances solubility and prevents undesired side reactions during synthesis.

- 4-Pyridinyl Substituent : Imparts electronic diversity and binding capabilities.

- L-Configuration : Retains biological relevance in chiral environments.

Comparison with Similar Compounds

N-Boc-4-azido-L-phenylalanine

Structural Differences :

- Replaces the 4-pyridinyl group with an azido (-N₃) group at the para position.

Synthesis : Synthesized via substitution reactions, as described in and .

Applications : - Click Chemistry: The azido group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation and peptide modification .

- Protein Labeling: Used to introduce bioorthogonal handles in structural biology studies.

Advantages : High reactivity for modular functionalization.

Limitations : Azido groups may pose stability issues under certain conditions.

N-Boc-4-(4-methoxyphenyl)-L-phenylalanine

Structural Differences :

- Substitutes 4-pyridinyl with a 4-methoxyphenyl group.

Synthesis : Produced via Suzuki-Miyaura cross-coupling between N-Boc-4-iodo-L-phenylalanine and a boronate ester, achieving 98% yield ().

Applications : - Catalysis: Serves as a ligand in palladium-catalyzed reactions due to electron-rich methoxy groups .

Advantages : High synthetic yield and stability.

Limitations : Reduced polarity compared to pyridinyl derivatives may limit solubility.

N-Boc-4-phenyl-L-phenylalanine

Structural Differences :

- Features a biphenyl group (4-phenyl substitution) instead of 4-pyridinyl.

Synthesis : Prepared via cross-coupling reactions similar to 2.2, using aryl boronate esters .

Applications : - Material Science: Enhanced hydrophobicity makes it suitable for designing lipid-soluble peptides.

Advantages : Increased aromatic stacking interactions for stabilizing peptide structures.

Limitations : Bulkier substituent may hinder steric accessibility in binding pockets.

4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine

Structural Differences :

- Contains both Boc and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

Synthesis : Synthesized via sequential protection strategies ().

Applications : - Solid-Phase Peptide Synthesis (SPPS): Dual protection allows orthogonal deprotection (Boc: acid-labile; Fmoc: base-labile) .

Advantages : Versatility in multi-step peptide assembly.

Limitations : Complexity in handling multiple protecting groups.

N-Boc-3-(4-pyridyl)-D-alanine

Structural Differences :

- Pyridinyl group at the meta position (3-pyridinyl) and D-configuration.

Synthesis : Derived from D-alanine precursors ().

Applications : - Stereochemical Probes: Used to study chirality-dependent biological interactions. Advantages: Unique stereochemistry for investigating enzyme specificity. Limitations: Limited natural biological relevance compared to L-isomers.

Data Tables

Table 2: Physicochemical Properties

Key Research Findings

- Synthetic Efficiency : Suzuki-Miyaura coupling () is highly effective for introducing aryl groups, yielding >95% for methoxyphenyl derivatives.

- Biological Relevance : L-configuration derivatives (e.g., N-Boc-4-pyridinyl-L-phenylalanine) show superior compatibility with enzymatic systems compared to D-isomers .

- Functional Diversity : Azido and pyridinyl groups enable diverse applications, from bioconjugation (azido) to metal coordination (pyridinyl) .

Biological Activity

N-Boc-4-(4-pyridinyl)-L-phenylalanine is a derivative of phenylalanine that has garnered attention due to its potential biological activities. This compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group, a pyridine moiety, and a phenylalanine backbone, which contribute to its diverse biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 280.320 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 126 °C |

| Boiling Point | 484.9 ± 40.0 °C |

This compound exhibits biological activity primarily through its interaction with specific proteins and enzymes. The presence of the pyridine ring enhances the compound's ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target sites on proteins.

- Transamination Reactions : The compound mimics the behavior of natural transaminases, facilitating the transfer of amino groups. Research indicates that the protonation state of the pyridine nitrogen plays a significant role in enhancing the reactivity of the benzylic C-H bond, thus accelerating transamination processes .

- Antiviral Activity : In studies focusing on HIV-1 capsid inhibitors, derivatives similar to this compound have shown promising antiviral properties. For instance, modifications to phenylalanine derivatives have led to compounds with enhanced metabolic stability and antiviral efficacy against HIV-1 by effectively interacting with the viral capsid protein .

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : The compound's structural features make it a candidate for DPP-4 inhibition, which is significant in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors enhance incretin levels, thereby improving glycemic control .

Case Studies

- Transaminase Mimicry : A study demonstrated that this compound could serve as an effective mimic for natural transaminases in catalyzing asymmetric reactions. The introduction of an amine side arm increased its catalytic efficiency, suggesting potential applications in synthetic organic chemistry .

- Antiviral Screening : In vitro evaluations revealed that phenylalanine derivatives with structural similarities to this compound exhibited significant antiviral activity against HIV-1. Compounds were screened for their effectiveness in inhibiting viral replication stages, showing promise for future therapeutic development .

- DPP-4 Inhibition Studies : Various derivatives were synthesized and evaluated for their DPP-4 inhibitory activity, revealing that modifications to the phenylalanine scaffold could enhance binding affinity and selectivity towards DPP-4, thus supporting their potential use as antidiabetic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-Boc-4-(4-pyridinyl)-L-phenylalanine, and how can purity be ensured?

- Synthesis : A common approach involves Suzuki-Miyaura cross-coupling using N-Boc-4-iodo-L-phenylalanine and a pyridinyl boronate ester. For example, potassium 4-methoxyphenylboronate derivatives yield >95% coupling efficiency under palladium catalysis .

- Purification : Post-reaction, crystallization in ethanol or dichloromethane with subsequent vacuum drying ensures >97% purity. High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA) mobile phases is recommended for analytical validation .

Q. How is the Boc-protecting group stability evaluated during peptide synthesis?

- Methodology : Stability tests under acidic (e.g., TFA) and basic (e.g., piperidine) conditions are critical. Use ¹H NMR to monitor deprotection kinetics. For example, Boc groups remain intact in dichloromethane with 20% TFA for <1 hour but degrade rapidly in 50% TFA/water mixtures .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization :

- ¹H/¹³C NMR : To confirm regioselective coupling (e.g., δ = 7.49 ppm for pyridinyl protons) and Boc-group integrity .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ for C19H23N3O4: 364.3 g/mol) .

- Optical rotation : Ensures enantiomeric purity (e.g., [α]D²⁵ = +25° for L-configuration) .

Advanced Research Questions

Q. How can this compound be integrated into photoaffinity probes for studying protein interactions?

- Experimental Design : Replace native phenylalanine in peptides with a photoreactive derivative (e.g., p-benzoyl-L-phenylalanine) and functionalize the pyridinyl group via click chemistry. Post UV irradiation, cross-linked protein complexes are analyzed via SDS-PAGE and LC-MS/MS .

- Challenges : Ensure minimal perturbation of peptide activity; validate using negative controls (e.g., non-reactive analogs) .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in cross-coupling reactions?

- Data Analysis :

- Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to address steric hindrance from the Boc group.

- Kinetic Studies : Use in situ IR or ¹⁹F NMR to monitor reaction progress. For example, bulky ligands reduce side reactions in aryl-iodide couplings .

Q. How does substitution at the 4-pyridinyl position affect peptide stability and bioactivity?

- Comparative Studies :

- Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., CH₃) groups.

- Assess stability via accelerated degradation tests (40°C, 75% humidity) and bioactivity via SPR binding assays. For instance, 4-methyl derivatives show enhanced protease resistance compared to nitro-substituted analogs .

Q. What safety protocols are critical for handling azido or nitro derivatives of this compound?

- Risk Mitigation :

- Azido Derivatives : Avoid concentrated solutions (>1 M) due to explosion risks. Use potassium salts to reduce HN₃ gas formation during storage .

- Nitro Derivatives : Conduct reactions in fume hoods with blast shields; monitor for exotherms during diazotization steps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.